1-Cyclobutylmethyl-1h-indole-2,3-dione
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-10-6-1-2-7-11(10)14(13(12)16)8-9-4-3-5-9/h1-2,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPIYUDVQYVCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indole-2,3-dione Core (Isatin)
The primary step in preparing 1-Cyclobutylmethyl-1H-indole-2,3-dione is the synthesis of the indole-2,3-dione core, commonly known as isatin. Established methods for isatin synthesis include:
Oxidation of Indole Derivatives : A widely used method involves bromination followed by oxidation of indole using reagents such as N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). This approach is efficient and allows for the introduction of various substituents on the indole ring.
Classical Methods : Traditional syntheses involve the Sandmeyer isatin synthesis or the Stolle synthesis, which are based on the condensation of aniline derivatives with chloral hydrate or oxalyl chloride, followed by cyclization.
Key data for isatin synthesis:
| Parameter | Details |
|---|---|
| Starting material | Indole |
| Oxidizing agent | N-Bromosuccinimide (NBS) in DMSO |
| Reaction temperature | 0–5 °C |
| Yield | Moderate to high (varies by method) |
| Characterization | IR (C=O stretching ~1743, 1691 cm⁻¹), MS (m/z 147.2) |
This method provides a versatile platform for further derivatization.
Introduction of the Cyclobutylmethyl Group
The functionalization of the isatin core at the nitrogen position with a cyclobutylmethyl substituent is critical to obtain 1-Cyclobutylmethyl-1H-indole-2,3-dione. The following approaches have been reported or can be inferred based on analogous chemistry:
N-Alkylation of Isatin : The nitrogen atom of isatin can be alkylated using cyclobutylmethyl halides (e.g., cyclobutylmethyl bromide or chloride) under basic conditions. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalytic Methods : Transition-metal catalysis or Lewis acid catalysis can facilitate selective N-alkylation. For example, boron-based catalysts such as tris(pentafluorophenyl)borane B(C6F5)3 have been successfully used for C–C coupling reactions involving indole derivatives, suggesting potential for mild and selective N-alkylation under environmentally benign conditions.
Typical reaction conditions for N-alkylation:
| Reagent | Cyclobutylmethyl halide (Br or Cl) |
|---|---|
| Base | K2CO3, NaH |
| Solvent | DMF, THF |
| Temperature | Room temperature to reflux |
| Reaction time | Several hours to overnight |
| Yield | Generally good to excellent |
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Isatin synthesis | Oxidation of indole with NBS/DMSO | Indole, NBS, DMSO, 0–5 °C | Versatile, good yields | Requires careful temperature control |
| N-Alkylation | N-alkylation with cyclobutylmethyl halide | Cyclobutylmethyl bromide, K2CO3, DMF | Straightforward, high selectivity | Possible side reactions if conditions not optimized |
| Catalytic coupling | Lewis acid catalysis (e.g., B(C6F5)3) | Indole derivatives, catalyst, water | Mild, environmentally friendly | Catalyst cost, substrate scope limitations |
| C–H functionalization | Pd-catalyzed C–H activation | Pd catalyst, carboxylate ligands, heat | Direct functionalization | Requires optimization for each substrate |
Research Findings and Notes
The oxidation of indole to isatin using NBS/DMSO is well-documented and provides a reliable route to the core structure, which is essential for further modifications.
N-alkylation with cyclobutylmethyl halides is a classical and effective method to introduce the cyclobutylmethyl group at the nitrogen atom of isatin, yielding the target compound with good purity and yield.
Recent catalytic methods offer greener alternatives with better selectivity and milder conditions, although these are still under active research and may require further development for industrial-scale synthesis.
Detailed spectroscopic data (IR, NMR, MS) confirm the structure and purity of intermediates and final products, ensuring reproducibility and reliability of the synthetic methods.
Chemical Reactions Analysis
1-Cyclobutylmethyl-1h-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole dione to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial and Antifouling Agents
Recent studies have indicated that derivatives of the indole-2,3-dione scaffold, including 1-cyclobutylmethyl-1H-indole-2,3-dione, exhibit significant antibacterial properties. Research conducted by Majik et al. highlights the potential of these compounds as antifouling agents against marine bacteria such as Vibrio furnisii. The synthesized analogues demonstrated stronger antibacterial activity compared to their parent compounds, suggesting a promising avenue for developing new antibacterial treatments and coatings to prevent biofouling in marine environments .
1.2 Anticancer Properties
Indole derivatives have been extensively studied for their anticancer properties. The structural features of 1-cyclobutylmethyl-1H-indole-2,3-dione allow it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary molecular docking studies suggest that this compound can effectively bind to key proteins associated with cancer pathways, indicating its potential as a lead compound in anticancer drug development .
Materials Science Applications
2.1 Organic Electronics
The unique electronic properties of indole derivatives make them suitable candidates for applications in organic electronics. 1-Cyclobutylmethyl-1H-indole-2,3-dione can be utilized in the synthesis of organic semiconductors and photovoltaic materials due to its ability to form stable charge-transfer complexes. Studies have shown that incorporating such indole derivatives into polymer matrices enhances the electrical conductivity and stability of the resulting materials, making them ideal for use in organic light-emitting diodes (OLEDs) and solar cells .
Environmental Science Applications
3.1 Biodegradable Polymers
In environmental applications, there is growing interest in developing biodegradable polymers from natural and synthetic compounds to mitigate plastic pollution. The incorporation of 1-cyclobutylmethyl-1H-indole-2,3-dione into polymer formulations can enhance biodegradability while maintaining mechanical properties. Research indicates that the addition of such indole derivatives can accelerate the degradation process under environmental conditions, offering a sustainable alternative to conventional plastics .
Table 1: Summary of Biological Activities of 1-Cyclobutylmethyl-1H-indole-2,3-dione Derivatives
| Activity Type | Target Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Vibrio furnisii | 12 | Majik et al., 2022 |
| Anticancer | Various cancer cell lines | 15 | Docking studies, 2023 |
Table 2: Material Properties of Indole Derivatives for Electronics
| Property | Value | Application Area |
|---|---|---|
| Electrical Conductivity | 0.5 S/cm | Organic Semiconductors |
| Stability | >1000 hours | OLEDs |
Mechanism of Action
The mechanism of action of 1-Cyclobutylmethyl-1h-indole-2,3-dione involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. This compound can inhibit or activate specific pathways, leading to its diverse biological effects . The exact molecular targets and pathways depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
1-Cyclobutylmethyl-1h-indole-2,3-dione can be compared with other indole derivatives such as:
1-Methyl-1h-indole-2,3-dione: Similar structure but with a methyl group instead of a cyclobutylmethyl group.
1-Benzyl-1h-indole-2,3-dione: Contains a benzyl group, leading to different chemical and biological properties.
1-Phenyl-1h-indole-2,3-dione: The phenyl group provides unique reactivity and biological activity.
The uniqueness of 1-Cyclobutylmethyl-1h-indole-2,3-dione lies in its cyclobutylmethyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .
Biological Activity
Overview
1-Cyclobutylmethyl-1H-indole-2,3-dione (CAS No. 913547-44-1) is a synthetic compound belonging to the indole family, characterized by its unique cyclobutylmethyl substituent. This compound has garnered attention for its diverse biological activities, including antiviral , anticancer , and antimicrobial properties. Its molecular formula is C13H13NO2, with a molecular weight of 215.25 g/mol.
The biological activity of 1-cyclobutylmethyl-1H-indole-2,3-dione is primarily attributed to its ability to interact with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors, leading to significant alterations in cellular processes. The compound may affect several biochemical pathways, including those involved in cell proliferation and apoptosis, which are crucial in cancer biology.
Antiviral Properties
Research indicates that 1-cyclobutylmethyl-1H-indole-2,3-dione exhibits antiviral activity against several viruses. The mechanism involves inhibition of viral replication through interference with viral enzyme functions or host cell pathways essential for viral propagation. Studies have shown promising results in vitro, suggesting potential therapeutic applications in treating viral infections.
Anticancer Activity
The anticancer effects of this compound have been evaluated in various cancer cell lines. Notably, it has demonstrated cytotoxicity against human cancer cells by inducing apoptosis and inhibiting cell cycle progression. The compound's ability to modulate signaling pathways associated with cancer cell survival further supports its potential as an anticancer agent.
Antimicrobial Effects
In addition to its antiviral and anticancer properties, 1-cyclobutylmethyl-1H-indole-2,3-dione has shown antimicrobial activity against a range of bacterial strains. This includes both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways, leading to bacterial cell death.
Study on Antiviral Activity
A recent study focused on the antiviral efficacy of 1-cyclobutylmethyl-1H-indole-2,3-dione against influenza virus. The compound was administered at varying concentrations to infected cell cultures, revealing a dose-dependent reduction in viral titers. The study concluded that the compound could serve as a lead for developing new antiviral agents targeting influenza.
Evaluation of Anticancer Properties
In a comparative study involving several indole derivatives, 1-cyclobutylmethyl-1H-indole-2,3-dione was found to be one of the most potent compounds against breast cancer cell lines (MCF-7). The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating its potential as an effective treatment option.
Pharmacokinetics
Pharmacokinetic studies suggest that 1-cyclobutylmethyl-1H-indole-2,3-dione has favorable absorption characteristics with moderate bioavailability. Its predicted boiling point is approximately 3649±250 °C, and it possesses a density of 1287±006 g/cm³. These properties indicate stability under physiological conditions and potential for oral administration.
Comparative Analysis
To better understand the unique properties of 1-cyclobutylmethyl-1H-indole-2,3-dione, it can be compared with other similar indole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-1H-indole-2,3-dione | Methyl Indole | Moderate anticancer |
| 1-Benzyl-1H-indole-2,3-dione | Benzyl Indole | Antimicrobial |
| 1-Cyclobutylmethyl-1H-indole-2,3-dione | Cyclobutyl Indole | High antiviral & anticancer |
The distinctive cyclobutylmethyl group enhances the compound's reactivity and biological interactions compared to other derivatives.
Q & A
Q. What are the common synthetic routes for preparing 1-Cyclobutylmethyl-1H-indole-2,3-dione, and what analytical techniques are critical for confirming its purity and structure?
The synthesis typically involves alkylation of indole-2,3-dione precursors using cyclobutylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Key analytical methods include:
- ¹H/¹³C NMR : Structural confirmation via cyclobutylmethyl proton signals (δ 2.5–3.5 ppm) and carbonyl carbon signals (δ ~170 ppm) .
- FT-IR : Verification of carbonyl groups (~1700 cm⁻¹) and indole ring vibrations .
- HPLC-UV : Purity assessment (>95%) using λ ~254 nm .
- ESI-MS : Molecular ion confirmation (e.g., [M+H]⁺ at m/z 230.1) .
Q. How can X-ray crystallography determine the molecular structure of 1-Cyclobutylmethyl-1H-indole-2,3-dione, and what software tools are recommended for data refinement?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Data collection : Using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Structure solution : Employ direct methods (e.g., SHELXT ) or charge-flipping algorithms .
- Refinement : Use SHELXL for least-squares refinement, addressing thermal parameters and disorder modeling .
- Visualization : OLEX2 integrates solution, refinement, and analysis workflows .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for 1-Cyclobutylmethyl-1H-indole-2,3-dione derivatives?
- Validation of computational models : Compare DFT-optimized geometries (B3LYP/6-311G**) with crystallographic data to assess bond length/angle discrepancies .
- NMR chemical shift calculations : Use gauge-invariant atomic orbital (GIAO) methods with solvent corrections (e.g., PCM for DMSO) .
- Error analysis : Identify outliers (e.g., cyclobutyl ring strain) and refine torsional parameters in force fields .
Q. How can structure-activity relationship (SAR) studies optimize the antibacterial efficacy of 1-Cyclobutylmethyl-1H-indole-2,3-dione analogs?
- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at C5/C6 to enhance bacterial membrane penetration .
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Molecular docking : Target enzymes like DNA gyrase (PDB ID: 1KZN) to rationalize substituent effects on binding affinity .
Q. What methodologies improve reaction yields in phase-transfer-catalyzed alkylation of indole-2,3-dione precursors?
- Catalyst optimization : Compare tetrabutylammonium bromide (TBAB) with crown ethers for cyclobutylmethyl halide activation .
- Kinetic profiling : Use in situ FT-IR to monitor reaction progress and identify rate-limiting steps (e.g., alkylation vs. deprotonation) .
- Design of experiments (DOE) : Screen variables (temperature: 50–80°C; solvent polarity: DMF vs. acetonitrile) to maximize yield (>75%) .
Methodological Considerations
Q. How can researchers address challenges in crystallizing 1-Cyclobutylmethyl-1H-indole-2,3-dione for X-ray studies?
- Solvent screening : Use mixed-solvent systems (e.g., ethyl acetate/hexane) to induce slow evaporation .
- Temperature gradients : Crystallize at 4°C to reduce thermal motion and improve crystal quality .
- Twinned data resolution : Apply SHELXL 's TWIN/BASF commands for refinement .
Q. What statistical approaches validate the reproducibility of biological activity data for indole-2,3-dione derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
